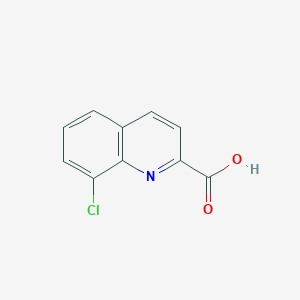

8-Chloroquinoline-2-carboxylic acid

描述

Historical Context of Quinoline (B57606) Derivatives in Scientific Inquiry

The journey of quinoline and its derivatives in scientific research began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.govresearchgate.net Initially referred to as "Leukol," its true chemical nature and name "quinoline" were established in 1842 by Gerhardt, who obtained it through the distillation of quinine (B1679958) with a strong alkali. researchgate.net This discovery marked the entry of quinoline into the realm of alkaloids, a class of naturally occurring nitrogen-containing compounds. nih.gov The structural elucidation of quinoline revealed a bicyclic aromatic system, which has since become a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govscirp.org

Historically, the significance of quinoline derivatives is deeply rooted in their therapeutic applications. The most notable early example is quinine, an alkaloid extracted from the bark of the Cinchona tree, which was the primary treatment for malaria for centuries. nih.gov This paved the way for the synthesis of other antimalarial drugs like chloroquine (B1663885) and primaquine. nih.gov Over the years, the versatility of the quinoline scaffold has led to the development of a broad spectrum of pharmacologically active agents, including antibacterial, anticancer, anti-inflammatory, and antiviral drugs. orientjchem.orgijpsjournal.com

Significance of Carboxylic Acid Functionality in Quinoline Systems

The introduction of a carboxylic acid (-COOH) group into the quinoline ring system profoundly influences its chemical and biological properties. This functional group, being a strong electron-withdrawing group, can modulate the electron density of the quinoline nucleus, thereby affecting its reactivity and interaction with biological targets. nih.gov

The carboxylic acid moiety imparts several key characteristics:

Acidity and Solubility: The acidic nature of the carboxyl group allows for the formation of salts with bases, which can enhance water solubility, a crucial factor in many applications. msu.edu

Coordination Chemistry: The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylic acid group can act as coordination sites for metal ions, making quinoline carboxylic acids excellent ligands for the formation of metal complexes. uncw.edumdpi.com This property is central to their use in areas such as catalysis and materials science.

Hydrogen Bonding: The carboxylic acid group can participate in hydrogen bonding, which plays a critical role in molecular recognition and the formation of supramolecular structures. beilstein-journals.orgresearchgate.net

Biological Activity: In medicinal chemistry, the carboxylic acid group can serve as a key pharmacophore, interacting with specific receptors or enzymes to elicit a biological response. nih.govnih.gov

Position Isomerism and its Impact on Research Avenues

The position of the carboxylic acid group on the quinoline ring system gives rise to various isomers (e.g., 2-, 3-, 4-, and 8-substituted quinoline carboxylic acids), each with distinct properties and research applications. The electronic and steric environment of the carboxylic acid is significantly altered depending on its location, which in turn influences the molecule's reactivity, coordination geometry, and biological activity. nih.gov

For instance:

Quinoline-2-carboxylic acids are known for their strong chelating abilities due to the proximity of the carboxylic acid to the ring nitrogen. uncw.edu This has led to their extensive use in the synthesis of metal complexes with interesting structural and functional properties. nih.govajchem-a.com

Quinoline-3-carboxylic acids have been investigated for their potential as antiproliferative agents. nih.gov

Quinoline-4-carboxylic acids form an important class of compounds with a wide range of biological activities and are often synthesized via the Doebner and Pfitzinger reactions. researchgate.netresearchgate.net

Quinoline-8-carboxylic acids also exhibit interesting coordination behavior. nih.gov

This positional isomerism allows for fine-tuning of the molecular properties, enabling researchers to design and synthesize quinoline carboxylic acids with specific characteristics tailored for particular applications. nih.gov

Defining the Research Focus: 8-Chloroquinoline-2-carboxylic Acid

This article will focus specifically on the chemical compound This compound . This particular isomer combines the features of a quinoline-2-carboxylic acid with the influence of a chlorine atom at the 8-position. The presence of the chloro group, an electron-withdrawing and lipophilic substituent, is expected to further modify the electronic properties and reactivity of the quinoline scaffold.

The subsequent sections will delve into the synthesis, characterization, physicochemical properties, reactivity, and research applications of this compound, with a particular emphasis on its role in coordination chemistry.

Structure

3D Structure

属性

IUPAC Name |

8-chloroquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISKATAKTWFSQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650806 | |

| Record name | 8-Chloroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915922-73-5 | |

| Record name | 8-Chloroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-chloroquinoline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 8 Chloroquinoline 2 Carboxylic Acid

Direct Synthesis Approaches

Direct synthesis strategies provide efficient routes to 8-Chloroquinoline-2-carboxylic acid by either modifying a precursor that already contains the quinoline (B57606) core or by constructing the ring system with the desired substituents. These methods are centered on two key transformations: the oxidation of a methyl group to a carboxylic acid and the regioselective introduction of a chlorine atom at the 8-position.

Oxidation of Methylquinoline Precursors to Carboxylic Acid Moiety

A primary strategy for synthesizing quinoline-2-carboxylic acids involves the oxidation of a methyl group at the C2 position of the quinoline ring. For the target molecule, this requires starting with an 8-chloro-2-methylquinoline (B1584612) precursor. The conversion of the robust methyl group into a carboxylic acid moiety necessitates potent oxidizing conditions and often the use of catalytic systems to ensure efficiency and yield.

Use of Oxidizing Agents (e.g., nitric acid, nitrogen dioxide)

Strong oxidizing agents are essential for the conversion of an aromatic methyl group to a carboxylic acid. A patented process for analogous quinoline systems demonstrates the efficacy of nitric acid or its anhydride, nitrogen dioxide, for this transformation. google.com In this method, the methylquinoline derivative is reacted with nitric acid in the presence of sulfuric acid. Gaseous nitrogen dioxide can also be passed into the reaction mixture to achieve the same oxidation. google.com The spent nitric acid or nitrogen oxides from the reaction can potentially be regenerated using molecular oxygen, which presents an improvement in resource efficiency. google.com

Catalytic Systems in Oxidation Reactions (e.g., heavy metal catalysts, vanadium compounds)

The harsh conditions required for oxidation can be moderated, and selectivity can be improved through catalysis. Heavy metal catalysts are particularly effective for this purpose.

Vanadium Compounds: Vanadium(V) or Vanadium(IV) compounds, such as vanadium pentoxide (V₂O₅), that are soluble in the sulfuric acid medium are employed as catalysts. google.com The presence of the vanadium catalyst is crucial for the direct oxidation of the methyl group by nitric acid. google.com Research into the oxidation of other methyl-substituted heterocycles, like 4-methylpyridine, further supports the role of vanadium oxide catalysts. Studies on modified V₂O₅ catalysts show that their activity is linked to the proton affinity of the vanadyl oxygen, which facilitates the C-H bond cleavage in the methyl group. researchgate.net Vanadium complexes with substituted 8-hydroxyquinolines have also demonstrated high catalytic activity in oxidation reactions, proceeding through the participation of free hydroxyl radicals. mdpi.combohrium.comresearchgate.net

Palladium Systems: Alternative catalytic systems involving palladium have been developed for the aerobic oxidation of methylquinolines. While the primary products are often 8-quinolylmethyl acetates, the corresponding 8-quinoline carboxylic acids have been detected as minor products. rsc.orgrsc.orgresearchgate.net For instance, the oxidation of 5-fluoro-8-methylquinoline (B1589879) yielded the corresponding carboxylic acid in 7% yield. rsc.org This indicates that palladium-catalyzed systems represent a potential, albeit less direct, route to the desired carboxylic acid functionality.

Catalytic Oxidation Systems for Methylquinolines

| Catalytic System | Precursor Example | Primary Product | Carboxylic Acid Formation | Reference |

|---|---|---|---|---|

| Nitric Acid / Vanadium Pentoxide | 7-Chloro-3,8-dimethylquinoline | 7-Chloro-3-methylquinoline-8-carboxylic acid | Main Product | google.com |

| Pd(OAc)₂ / H₂hpda | 8-Methylquinoline | 8-Quinolylmethyl acetate | Minor Product | rsc.org |

Reaction Conditions and Optimization (e.g., temperature, acid concentration)

The efficiency and yield of the oxidation process are highly dependent on the reaction conditions. In the vanadium-catalyzed oxidation of methylquinolines using nitric acid, specific parameters are optimized for the reaction. google.com

The reaction is typically conducted at elevated temperatures, generally in the range of 120°C to 180°C, with a more specific range of 150°C to 170°C being particularly effective. google.com The concentration of the sulfuric acid used as the solvent is also a critical factor, with concentrations between 50% and 90% being used, and a preferred range of 70% to 85%. google.com The stoichiometry of the oxidizing agent is controlled, with about 3 to 6 equivalents of nitric acid used for each mole of the methylquinoline starting material. google.com

Optimized Conditions for Vanadium-Catalyzed Oxidation

| Parameter | Range | Preferred Range | Reference |

|---|---|---|---|

| Temperature | 120°C - 180°C | 150°C - 170°C | google.com |

| Sulfuric Acid Concentration | 50% - 90% | 70% - 85% | google.com |

Chlorination Strategies for Introducing Halogen at Position 8

An alternative synthetic pathway involves starting with a quinoline-2-carboxylic acid precursor and introducing the chlorine atom at the C8 position. The main challenge in this approach is achieving regioselectivity, as direct electrophilic halogenation of the quinoline ring can lead to a mixture of products.

Regioselective Chlorination Techniques

Modern synthetic methods have enabled the highly regioselective functionalization of quinolines at the C8 position through transition metal-catalyzed C-H activation. mdpi.com A key strategy involves the use of the quinoline N-oxide functionality as a directing group. The oxygen atom of the N-oxide can chelate to a metal center, directing the catalyst to the proximate C8-H bond and facilitating its selective activation. acs.org

While direct C8-chlorination using this method is still an area of development, proof-of-concept has been demonstrated for other C8 functionalizations:

Rhodium-catalyzed C8-iodination of quinoline N-oxides has been achieved with N-iodosuccinimide (NIS). mdpi.com

Iridium-catalyzed C8-amidation provides another example of this regioselective strategy. acs.org

Ruthenium-catalyzed C8-arylation of quinoline N-oxides has also been reported. nih.gov

These examples show that the N-oxide group is a powerful tool for directing functionalization to the C8 position. acs.orgnih.gov After the C8 position is functionalized, the N-oxide group can be removed through a deoxygenation step. This C-H activation approach represents a state-of-the-art method for overcoming the inherent regioselectivity challenges in quinoline chemistry. mdpi.com

Precursor Compounds and Reaction Selectivity

The synthesis of this compound fundamentally relies on the selection of appropriate precursor compounds and controlling the selectivity of the reactions. A common precursor is quinoline itself. ontosight.ai The chlorination of quinoline can be achieved using various reagents, including chlorine gas or phosphorus oxychloride. ontosight.ai However, direct chlorination of the unsubstituted quinoline ring often leads to a mixture of isomers.

Research has shown that in the presence of sulfuric acid and a silver sulfate (B86663) catalyst, the chlorination of quinoline yields a mixture of 5-chloroquinoline, 8-chloroquinoline (B1195068), and 5,8-dichloroquinoline. pjsir.org The ratio of these products can be influenced by the reaction conditions, such as the concentration of sulfuric acid and the duration of the reaction. pjsir.org For instance, using an excess of quinoline favors the formation of monochloroquinolines, while prolonged reaction times with sufficient chlorinating agent lead to the di-substituted product. pjsir.org This highlights the challenge of achieving high selectivity for the desired 8-chloro isomer.

Multi-Step Synthesis from Substituted Quinolines

To overcome the selectivity issues associated with direct chlorination, multi-step synthetic routes starting from pre-functionalized quinolines are often employed. These methods offer greater control over the final product's structure.

Derivatization of Quinoline-2-carboxylic Acid

One strategic approach involves the derivatization of quinoline-2-carboxylic acid. nih.govnih.gov This commercially available starting material already possesses the required carboxylic acid group at the 2-position. The subsequent challenge lies in the selective introduction of a chlorine atom at the 8-position. This often requires electrophilic substitution reactions where the existing carboxylic acid group influences the regioselectivity of the chlorination. The synthesis of various quinoline-2-carboxylic acid derivatives has been explored, often for their potential biological activities. nih.govnih.govajchem-a.com For instance, the synthesis of aryl esters of quinoline-2-carboxylic acid has been reported. nih.gov

Introduction of Chlorine at Position 8 on a Pre-formed Quinoline Skeleton

Introducing a chlorine atom at the 8-position of a pre-formed quinoline ring is a key step in many synthetic routes. As mentioned earlier, direct chlorination of quinoline can provide 8-chloroquinoline, although often as part of a mixture. pjsir.org The separation of these isomers can be challenging.

Alternative methods involve starting with a quinoline derivative that directs chlorination to the 8-position. For example, the presence of an activating group at a specific position can influence the site of electrophilic attack. The synthesis of 8-hydroxyquinoline (B1678124) derivatives, for instance, has been extensively studied, and subsequent conversion of the hydroxyl group to a chloro group can be a viable, albeit multi-step, strategy. nih.govmdpi.com

Protecting Group Strategies in Synthesis

In complex organic syntheses, protecting groups are crucial for preventing unwanted side reactions. youtube.comlibretexts.org When synthesizing this compound, particularly from precursors with multiple reactive sites, protecting groups can be employed to temporarily mask one functional group while another is being modified.

For instance, the carboxylic acid group can be protected as an ester (e.g., methyl, benzyl (B1604629), or tert-butyl ester) to prevent it from reacting during the chlorination step. libretexts.orgnih.gov After the chlorine atom is successfully introduced, the protecting group can be removed to regenerate the carboxylic acid. Similarly, if the synthesis starts from a precursor with a hydroxyl or amino group, these can also be protected. youtube.com Common protecting groups for amines include carbamates (e.g., Boc) and for alcohols, ethers (e.g., benzyl or silyl (B83357) ethers). youtube.comlibretexts.org The choice of protecting group depends on its stability under the reaction conditions and the ease of its removal.

Synthesis of Related Isomers and Analogues for Comparative Studies

To understand the structure-activity relationships of quinoline derivatives, the synthesis of isomers and analogues is essential. This allows for comparative studies that can elucidate the importance of the substituent positions.

Synthesis of 2-Chloroquinoline-X-carboxylic Acids (X=5, 6, 7)

The synthesis of other chloroquinoline carboxylic acid isomers, such as those with the chlorine at the 5, 6, or 7-position and the carboxylic acid at the 2-position, follows similar synthetic principles but with different starting materials or reaction conditions to achieve the desired regiochemistry.

For example, the synthesis of 2-chloroquinoline-3-carboxylic acids often starts from acetanilides, which undergo a Vilsmeier-Haack reaction to form 2-chloroquinoline-3-carbaldehydes. tandfonline.comrsc.org These aldehydes can then be oxidized to the corresponding carboxylic acids. tandfonline.com

The synthesis of 7-chloroquinaldine (2-methyl-7-chloroquinoline) has been achieved through the cyclization of N-(3-chlorophenyl)-3-amino-2-butenoic acid ester, followed by hydrolysis and decarboxylation. google.com This highlights a pathway to a 7-chloro substituted quinoline.

The synthesis of 6-chloroquinoline (B1265530) can be accomplished via the Skraup synthesis, reacting 4-chloroaniline (B138754) with glycerol. chemicalbook.com Subsequent functionalization at the 2-position could then lead to the desired carboxylic acid.

The synthesis of these isomers provides a valuable set of compounds for comparative biological and chemical studies against this compound.

Synthesis of 8-Chloroquinoline-3-carboxylic Acid and its Production Methods

The synthesis of quinoline-3-carboxylic acids is often accomplished using the Gould-Jacobs reaction . jasco.ro This process is a versatile method for creating the quinoline ring system from appropriately substituted anilines. jasco.robiosynth.com

To produce the 8-chloroquinoline scaffold, the reaction begins with 2-chloroaniline (B154045) . The general mechanism involves two primary stages:

Condensation: 2-chloroaniline is reacted with an alkoxymethylene malonic ester, such as diethyl ethoxymethylenemalonate (DEEM). This step involves a nucleophilic substitution where the amino group of the aniline (B41778) displaces the ethoxy group of the DEEM, forming an anilidomethylenemalonate intermediate. jasco.ro

Cyclization: The intermediate undergoes a thermal, intramolecular cyclization. This high-temperature reaction closes the ring to form the quinoline system. jasco.robiosynth.com

The direct product of the Gould-Jacobs reaction is typically a 4-hydroxyquinoline-3-carboxylic acid ester. Subsequent hydrolysis of the ester group with a base like sodium hydroxide (B78521) yields the final carboxylic acid. jasco.ro Therefore, starting with 2-chloroaniline yields 8-chloro-4-hydroxyquinoline-3-carboxylic acid. Further chemical modifications would be necessary to remove the 4-hydroxy group to obtain the target compound, 8-chloroquinoline-3-carboxylic acid. uni.luresearchgate.net

Interactive Data Table: Gould-Jacobs Reaction for 8-Chloro-4-hydroxyquinoline-3-carboxylic Acid

| Parameter | Description | Reference |

|---|---|---|

| Starting Materials | 2-Chloroaniline and Diethyl ethoxymethylenemalonate (DEEM) | jasco.ro |

| Key Steps | 1. Condensation to form an enamine intermediate. 2. Thermal cyclization. 3. Saponification (hydrolysis) of the ester. | jasco.ro |

| Initial Product | Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate | jasco.ronih.gov |

| Final Product (after hydrolysis) | 8-Chloro-4-hydroxyquinoline-3-carboxylic acid | jasco.ro |

Synthesis of 8 Chloroquinoline 4 Carboxylic Acid and Its Derivatives

Ligand Properties and Chelation Potential

The ability of 8-chloroquinoline-2-carboxylic acid to form stable complexes with metal ions is intrinsically linked to its structural and electronic properties. The arrangement of its functional groups allows it to act as a chelating agent, binding to a central metal ion at multiple points.

Bidentate Chelation Mechanisms (e.g., via nitrogen and carboxylate groups)

This compound is anticipated to function as a bidentate ligand, coordinating to a metal ion through two of its atoms: the nitrogen atom of the quinoline ring and one of the oxygen atoms of the deprotonated carboxylate group. This forms a stable five-membered chelate ring, a common and favored arrangement in coordination chemistry. This mode of chelation is well-established for similar ligands like 8-hydroxyquinoline (B1678124) and its derivatives, where the nitrogen and a deprotonated hydroxyl group are involved in forming the chelate ring. scirp.orgresearchgate.netnih.gov In the case of this compound, the carboxylate group serves as the second point of attachment. The deprotonation of the carboxylic acid is a prerequisite for its coordination to the metal ion.

pH Dependency of Chelation (e.g., Fe2+/Fe3+ binding)

The chelation process is highly dependent on the pH of the solution. The carboxylic acid group of this compound must be deprotonated to coordinate effectively with a metal ion. This deprotonation occurs at a specific pKa value. At pH values below the pKa of the carboxylic acid, the ligand will be protonated and less available for chelation.

The binding of iron ions, Fe(II) and Fe(III), is a critical aspect of the coordination chemistry of many quinoline derivatives. For the closely related ligand, 8-hydroxyquinoline-2-carboxylic acid (8-HQA), the chelation of Fe(II) and Fe(III) is strongly pH-dependent. uncw.edu It is reasonable to infer a similar behavior for this compound. The formation of Fe(III) complexes is generally favored at lower pH values compared to Fe(II) complexes due to the harder acid nature of Fe(III). As the pH increases, both Fe(II) and Fe(III) will form more stable complexes, but will also be subject to hydrolysis, leading to the formation of hydroxo-complexes or precipitation of metal hydroxides if the ligand concentration is insufficient. The precise pH range for optimal chelation of Fe(II) and Fe(III) by this compound would require specific experimental determination through techniques like potentiometric or spectrophotometric titrations. jchr.org

Metal Complex Formation and Characterization

The interaction of this compound with various metal ions is expected to yield a range of coordination complexes with distinct stoichiometries and stabilities.

Interaction with Transition Metals (e.g., Iron (Fe2+, Fe3+))

Based on the behavior of analogous quinoline-based ligands, this compound is expected to form complexes with a variety of transition metals, including iron(II) and iron(III). scirp.orgresearchgate.netnih.gov The formation of a stable iron(III) complex with a related ligand, 5,7-dichloro-2-methyl-8-quinolinol, has been reported, suggesting that chloro-substituted quinolines can effectively chelate iron. nih.gov The coordination would likely result in neutral or charged complexes depending on the oxidation state of the metal and the stoichiometry of the complex. The characterization of such complexes would typically involve techniques like X-ray crystallography to determine the solid-state structure, and various spectroscopic methods (UV-Vis, IR, NMR) to probe the coordination environment in solution.

Stoichiometry and Stability of Metal-Ligand Complexes

The stoichiometry of the metal-ligand complexes refers to the ratio in which the metal ions and ligands combine. For bidentate ligands like this compound, common stoichiometries are 1:1 (metal:ligand), 1:2, and 1:3, leading to the formation of complexes such as [M(L)]n+, [M(L)2]m+, and [M(L)3]p+, where L represents the deprotonated ligand. The geometry of these complexes can vary, with octahedral being common for 1:2 and 1:3 complexes. researchgate.net For instance, a study on a related iron(III) complex with 5,7-dichloro-2-methyl-8-quinolinol reported a 1:2 metal-to-ligand stoichiometry. nih.gov

To illustrate the concept, the following table presents the stability constants for the formation of 1:1 complexes of 8-hydroxyquinoline-2-carboxylic acid (HQC) with various metal ions.

| Metal Ion | Log K1 |

| Mg(II) | 4.93 |

| Ca(II) | 6.16 |

| Sr(II) | 4.82 |

| Ba(II) | 4.10 |

| La(III) | 10.13 |

| Gd(III) | 9.89 |

| Cu(II) | 12.00 |

| Zn(II) | 9.10 |

| Cd(II) | 8.57 |

| Pb(II) | 11.35 |

| Data from a study on 8-hydroxyquinoline-2-carboxylic acid (HQC) in 0.1 M NaClO4 at 25°C. uncw.edu |

It is important to note that the electron-withdrawing nature of the chlorine atom in this compound would likely result in lower stability constants for its metal complexes compared to those of 8-HQA. The precise determination of these values for this compound would necessitate dedicated experimental studies.

Spectroscopic Characterization of Coordination Compounds (e.g., UV/Vis, ESI-MS, ESR)

The characterization of coordination compounds formed by this compound and its analogs relies on a suite of spectroscopic techniques to elucidate their structure, bonding, and behavior in solution. While detailed studies specifically on this compound complexes are not extensively documented in the surveyed literature, the principles of characterization can be understood from comprehensive studies on closely related compounds, such as 8-hydroxyquinoline-2-carboxylic acid (8-HQA) and other quinoline derivatives. nih.govuncw.edursc.org

Ultraviolet-Visible (UV/Vis) Spectroscopy is a fundamental tool used to study the formation and stability of metal complexes. The complexation of a ligand with a metal ion typically leads to shifts in the absorption bands corresponding to π→π* and n→π* electronic transitions within the quinoline ring. researchgate.netresearchgate.netscirp.org For instance, in studies of 8-HQA and other 8-hydroxyquinoline (8-HQ) derivatives, UV/Vis spectrophotometric titrations are performed to monitor changes in absorbance as a function of pH and metal concentration. These changes allow for the determination of the stoichiometry of the complexes (e.g., 1:1 or 1:2 metal-to-ligand ratio) and their formation constants. nih.govuncw.eduresearchgate.net The appearance of new absorption bands or shifts in existing ones confirms the coordination of the metal ion to the ligand. researchgate.netscirp.org

Electrospray Ionization Mass Spectrometry (ESI-MS) provides direct evidence for the formation of complex species in solution and allows for the determination of their mass-to-charge ratio (m/z). This technique is crucial for identifying the various species that may coexist in equilibrium, including mononuclear or polynuclear complexes, as well as protonated or hydrolyzed forms. nih.gov In the analysis of Ga³⁺ complexes with 8-HQA, ESI-MS confirmed the formation of species such as [Ga(8-HQA)]⁺ and [Ga(8-HQA)₂]⁻. nih.gov Similarly, for molybdate (B1676688) complexes with 8-HQA, ESI-MS helped identify various complex adducts in solution. nih.gov

Electron Spin Resonance (ESR) Spectroscopy is specifically employed for complexes involving paramagnetic metal ions, such as Fe³⁺ or Cu²⁺. ESR provides valuable information about the coordination environment and geometry of the metal center. rsc.org In studies of the Fe³⁺/8-HQA system, ESR measurements indicated a distorted octahedral symmetry around the iron center, offering insight into the spatial arrangement of the ligands. rsc.org

A summary of these spectroscopic techniques and their applications in the characterization of quinoline-based coordination compounds is provided in the table below.

| Spectroscopic Technique | Information Obtained | Typical Application/Example |

| UV/Visible Spectroscopy | Confirms complex formation, determines stoichiometry and stability constants. | Monitoring spectral shifts during pH titrations of a ligand and metal ion solution. uncw.eduresearchgate.net |

| ESI-Mass Spectrometry | Determines mass-to-charge ratio, identifies specific complex species and adducts in solution. | Identifying species like [M(L)]⁺, [M(L)₂]⁻, and hydrolyzed forms in solution. nih.govnih.gov |

| Electron Spin Resonance (ESR) | Characterizes the electronic structure and coordination geometry of paramagnetic metal centers. | Determining the distorted octahedral symmetry of an Fe³⁺ complex. rsc.org |

Quantum Mechanical Calculations for Complex Structures

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful computational tools used to complement experimental findings and provide deeper insight into the electronic structure, geometry, and stability of coordination complexes. rsc.orgsiftdesk.org While specific DFT studies on the coordination complexes of this compound are not detailed in the available literature, the methodology has been applied extensively to analogous systems.

For example, DFT calculations have been performed on 8-chloroquinoline-2-carbaldehyde, a closely related molecule, to optimize its molecular structure, calculate vibrational frequencies, and analyze its electronic properties. siftdesk.org Such studies typically use a basis set like DFT/B3LYP with 6-31G(d,p) to determine parameters like bond lengths, bond angles, and global minimum energy. siftdesk.org

When applied to metal complexes, such as those of 8-HQA with Fe³⁺ or molybdate, quantum mechanical calculations are used to:

Characterize Structural Features: Determine the most stable three-dimensional structure of the complex, including bond lengths and angles between the metal ion and the coordinating atoms of the ligand. rsc.org

Analyze Bonding: Investigate the nature of the coordination bonds and the charge distribution within the molecule using methods like Natural Bond Orbital (NBO) analysis. siftdesk.org

Predict Spectroscopic Properties: Calculate theoretical vibrational (IR, Raman) and electronic (UV-Vis) spectra, which can then be compared with experimental data to validate the proposed structures. siftdesk.org

Determine Thermodynamic Stability: Calculate the binding energies of the complexes to assess their stability. researchgate.net

These computational approaches are invaluable for understanding the coordination behavior of ligands and for rationalizing the experimental data obtained from spectroscopic methods.

| Calculation Method | Purpose | Example Application |

| Density Functional Theory (DFT) | Optimizes geometry, calculates electronic structure, predicts spectroscopic properties. | Determining the optimized structure and vibrational frequencies of 8-chloroquinoline-2-carbaldehyde. siftdesk.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | Evaluates electronic features and the nature of chemical bonds. | Analyzing the coordinative M–O bonds in metal complexes. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge delocalization and donor-acceptor interactions within the complex. | Performed on quinoline derivatives to understand charge transfer properties. siftdesk.org |

Applications in Metal Sequestration and Related Processes

Role as a Chelating Agent in Biological Systems (e.g., as a potential molybdophore or siderophore)

The ability of a molecule to act as a chelating agent in biological systems is critical for managing the homeostasis of essential metal ions. Siderophores and molybdophores are specific classes of chelators produced by organisms to bind and transport iron (Fe³⁺) and molybdenum (as molybdate, MoO₄²⁻), respectively.

Extensive research has identified the related compound, 8-hydroxyquinoline-2-carboxylic acid (8-HQA) , as a molecule of significant biological interest for its metal-chelating properties. nih.govrsc.org 8-HQA has been found in high concentrations in the gut of certain Noctuid larvae, where it is proposed to function as a siderophore, regulating the gut microbiome by sequestering iron. nih.govresearchgate.net The high affinity of 8-HQA for Fe³⁺ has been thoroughly characterized, and its potential role as a molybdophore has also been investigated. nih.govrsc.org The chelating ability of 8-HQA and other 8-hydroxyquinoline derivatives stems from the presence of the hydroxyl group at the 8-position and the nitrogen atom in the quinoline ring, which together form a potent bidentate or tridentate binding site for metal ions. uncw.edunih.gov

In contrast, there is no direct evidence in the surveyed literature to suggest that This compound serves as a natural molybdophore or siderophore. The replacement of the crucial hydroxyl group with a chloro group fundamentally alters the primary metal-binding site that defines the potent chelating activity of 8-hydroxyquinolines. nih.gov While the carboxylic acid group and the quinoline nitrogen of this compound can participate in metal coordination, its structure does not align with that of known natural siderophores or molybdophores, which typically rely on hydroxamate, catecholate, or α-hydroxycarboxylate functionalities for high-affinity iron binding.

Environmental Remediation Applications (Conceptual)

Conceptually, chelating agents can be applied to environmental remediation for the sequestration of toxic heavy metals from contaminated water and soil. The principle involves using a ligand that can form stable, soluble complexes with target metal ions, thereby facilitating their removal or reducing their bioavailability and toxicity.

Molecules containing quinoline and carboxylic acid groups, such as this compound, possess the necessary functional groups for metal chelation—specifically, the quinoline nitrogen and the carboxylate oxygen atoms. These groups can act as electron donors to coordinate with metal cations. mdpi.com For instance, covalent organic frameworks (COFs) linked by quinoline-4-carboxylic acid have been shown to be effective for the adsorption of heavy metal ions like cadmium. rsc.org

Therefore, it is conceivable that this compound or materials derived from it could be explored for environmental applications. The conceptual process would involve:

Complexation: The compound would be introduced into a contaminated aqueous environment, where it would bind to dissolved heavy metal ions (e.g., Pb²⁺, Cd²⁺, Cu²⁺).

Sequestration: The resulting metal-ligand complexes could be removed from the water through precipitation, filtration, or adsorption onto a solid support.

This application remains purely conceptual for this compound, as no studies demonstrating its efficacy in environmental remediation were found. The effectiveness of such an application would depend on several factors, including the stability of the metal complexes formed, the selectivity for toxic metals over benign ions like Ca²⁺ and Mg²⁺, the pH of the environment, and the potential toxicity of the ligand itself. mdpi.com

Structure Activity Relationship Sar Studies of 8 Chloroquinoline 2 Carboxylic Acid Derivatives

Modifications at the Carboxylic Acid Position (C2)

The carboxylic acid group at the C2 position of the quinoline (B57606) ring is a critical functional group that often plays a significant role in the molecule's biological activity. It can participate in key binding interactions, such as hydrogen bonding, with target proteins. However, its acidic nature can also limit oral bioavailability and cell membrane permeability. Therefore, modifying this group is a common strategy to enhance the pharmacokinetic properties of these compounds.

Esterification of the carboxylic acid is a widely used prodrug strategy to improve the pharmacokinetic profile of a parent drug. googleapis.com Prodrugs are inactive or less active derivatives that are converted into the active parent drug within the body through enzymatic or chemical hydrolysis. googleapis.com For carboxylic acid-containing drugs, simple ester prodrugs can be hydrolyzed by various esterase enzymes present in plasma and other tissues. uobabylon.edu.iq

This approach addresses the common issue of poor membrane permeability associated with the polar, ionizable carboxylic acid group. By masking this group as a less polar ester, the lipophilicity of the compound increases, which can enhance its absorption across biological membranes. uobabylon.edu.iq For instance, increasing the lipophilicity of a compound can allow it to more easily cross the membrane of the eye, achieving higher intraocular concentrations. uobabylon.edu.iq

However, the utility of this strategy can sometimes be limited by poor water solubility of the resulting esters and their potential instability in vitro. googleapis.com The design of ester prodrugs for quinoline-2-carboxylic acid derivatives aims to strike a balance between increased lipophilicity for better absorption and sufficient aqueous solubility and stability for formulation and delivery.

Another significant modification at the C2 position is the formation of amides. Reacting the quinoline-2-carboxylic acid with various amines or anilines leads to a diverse library of carboxamides. researchgate.net This transformation can profoundly influence the compound's biological activity by altering its binding mode and physicochemical properties.

SAR studies on quinoline-2-carboxamides have revealed that the nature of the substituent on the amide nitrogen is critical for activity. For example, in a series of 4-hydroxy-8-methanesulfonylamino-quinoline-2-carboxylic acid amides, the phenyl amide (AX10479) was identified as a potent inhibitor of lipoprotein-associated phospholipase A₂ (Lp-PLA₂). nih.gov Further studies on this scaffold showed that replacing the phenyl group with cycloaliphatic amides could maintain potency, and specific substitutions on the phenyl ring, such as a 2-methyl-3-fluoro pattern, led to increased activity. nih.gov

Peptide conjugation involves linking the carboxylic acid to amino acids or peptides. This strategy can be used to target specific transporters or to enhance the molecule's interaction with biological targets.

Modifications at the C2 carboxylic acid position directly impact the biological and chemical activity of 8-chloroquinoline-2-carboxylic acid derivatives.

Amidation : Converting the carboxylic acid to an amide can lead to compounds with a distinct biological profile. For example, while quinoline-4-carboxylic acid derivatives are known for anti-inflammatory and analgesic activity, the corresponding amides of quinoline-2-carboxylic acid have also been synthesized and evaluated for these properties. researchgate.net In a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides, compounds were found to be potent inhibitors of several human carbonic anhydrase (hCA) isoforms. nih.gov The inhibitory activity varied significantly based on the substituent at the 8-position, but the amide linkage at C2 was a constant feature of these active molecules. nih.gov

The table below summarizes the effect of C2 modifications on the biological activity of quinoline-2-carboxylic acid derivatives.

| C2 Modification | Derivative Example | Effect on Properties | Resulting Biological Activity |

| Esterification | Ethyl Ester | Increased lipophilicity, acts as a prodrug. | Enhanced permeability, activity dependent on in vivo hydrolysis. googleapis.comuobabylon.edu.iq |

| Amidation | N-phenyl-4-hydroxy-8-methanesulfonylamino-quinoline-2-carboxamide | Altered H-bonding capacity and steric profile. | Potent inhibition of Lp-PLA₂. nih.gov |

| Amidation | 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides | Varied substituents allow for SAR exploration. | Potent inhibition of carbonic anhydrase isoforms. nih.gov |

Substitutions on the Quinoline Ring System

The quinoline ring is a versatile scaffold, and its substitution pattern significantly dictates the biological activity of the resulting derivatives. The electronic and steric properties of substituents can influence how the molecule interacts with its biological target, as well as its metabolic stability and pharmacokinetic properties.

In the context of quinoline derivatives, the position of halogen substitution is critical. For instance, in a study of quinoline-based inhibitors, a chlorine substitution at the 6-position of the quinoline scaffold was explored to improve activity. acs.org While specific data on the direct comparison of an 8-chloro substituent versus other positions on the quinoline-2-carboxylic acid core is limited in the provided results, the general principle in medicinal chemistry is that the position and nature of a halogen can dramatically alter the biological activity profile. The crystal structure of 2-chloroquinoline-3-carboxylic acid has been described, indicating the precise molecular geometry that such substitutions create. researchgate.net

The introduction of other functional groups onto the quinoline ring system provides a powerful tool for modulating biological activity.

Alkyl Groups : The addition of alkyl groups, such as methyl groups, can influence the compound's lipophilicity and steric interactions with the target. In a study of quinoline-based inhibitors, a methyl group at the 6-position was synthesized and tested. acs.org

Aryl Groups : Attaching aryl groups can introduce additional binding interactions, such as pi-stacking, and can significantly alter the shape and electronic properties of the molecule. A series of 2-phenyl-quinoline-4-carboxylic acid derivatives were synthesized and showed selective antimicrobial activities. researchgate.net

Hydroxyl Groups : A hydroxyl group, particularly at the 8-position, is known to be a crucial pharmacophore for the activity of some quinoline derivatives, such as in inhibitors of Pim-1 kinase. nih.gov The 8-hydroxy-quinoline moiety can act as a metal-chelating agent, which can be important for the mechanism of action of certain compounds. nih.gov The position of the hydroxyl group is critical; derivatives with a hydroxyl group at position 8 were found to be more active in some antifungal assays than those with the hydroxyl at position 4. nih.gov

The following table illustrates the impact of various substituents on the quinoline ring on biological activity.

| Position | Substituent | Example Derivative Class | Observed Effect on Activity |

| 6 | Fluorine | 6-Fluoro-quinoline derivative | Showed the highest activity among tested halogens at this position in a specific inhibitor series. acs.org |

| 8 | Hydroxyl | 8-hydroxy-quinoline-7-carboxylic acid derivatives | Crucial pharmacophore for Pim-1 kinase inhibition. nih.gov |

| Ring System | Alkyl (iso-Butyl) | 2-iso-butyl-5,7-dichloro-8-hydroxyquinoline | Exhibited significant inhibitory activity against Dengue virus. nih.gov |

| Ring System | Aryl | 2-phenyl-quinoline-4-carboxylic acid derivatives | Displayed selective antimicrobial activities. researchgate.net |

Positional Effects of Substituents (e.g., C4, C6, C9)

The biological activity of quinoline derivatives is significantly modulated by the nature and position of substituents on the quinoline ring. SAR studies have identified key positions where modifications can drastically alter efficacy.

Research into related quinoline structures highlights the importance of substitution at the C4, C6, and C9 positions. For instance, in pyrano[3,2-h]quinolone derivatives, 6-chloro analogues demonstrated the highest anticancer activity, whereas 9-methyl analogues were the least potent. mdpi.com The presence of halogen atoms at positions C4, C6, and C9 was also found to increase the lipophilicity of the compounds, a property often linked to enhanced biological activity. mdpi.com

A comprehensive study on quinoline-4-carboxylic acid analogs identified three critical regions for activity against dihydroorotate (B8406146) dehydrogenase: the C2 position, which requires bulky hydrophobic substituents; the C4 position, which necessitates a carboxylic acid group; and the benzo portion of the quinoline ring (which includes positions C5, C6, C7, and C8), where appropriate substitutions are crucial. nih.gov For 8-hydroxyquinoline (B1678124) derivatives, substitution with an OH group at position C8 resulted in more active antifungal compounds compared to those with an OH group at position C4. mdpi.com

Table 1: Effect of Substituent Position on the Activity of Quinoline Derivatives

| Position | Substituent Type | Observed Effect on Activity | Reference |

| C4 | Halogen | Increased lipophilicity | mdpi.com |

| C4 | Carboxylic Acid | Strict requirement for activity in certain analogs | nih.gov |

| C6 | Chloro | Most active among tested pyrano[3,2-h]quinolones | mdpi.com |

| C6 | Halogen | Increased lipophilicity | mdpi.com |

| C9 | Methyl | Least potent among tested pyrano[3,2-h]quinolones | mdpi.com |

| C9 | Halogen | Increased lipophilicity | mdpi.com |

Conformational and Electronic Influences on SAR

Planar Structure and Intramolecular Hydrogen Bonding

The planarity of the quinoline ring system is a significant factor in its biological activity. This planarity can be stabilized by intramolecular hydrogen bonds. In many quinolone carboxylic acid derivatives, an intramolecular hydrogen bond forms between the carboxylic acid's hydroxyl group and the carbonyl oxygen atom, creating a quasi-ring that enhances structural stability. mdpi.com This co-planarity, particularly the proximity of the carboxylic acid group (COOH) and the quinoline's nitrogen atom, is speculated to be a key mechanism for the pharmacological activity of some derivatives. nih.gov

The formation of these intramolecular hydrogen bonds can create a more rigid and planar molecular structure. mdpi.com This defined conformation is often crucial for fitting into the binding site of a target receptor or enzyme. Theoretical studies on 8-hydroxyquinoline derivatives have confirmed the presence of intramolecular hydrogen bonds (O-H···N), which, along with π-π stacking interactions, dictate the supermolecular structures of these compounds. nih.govresearchgate.net

Lipophilicity and its Correlation with Activity

Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a critical physicochemical parameter that affects a molecule's ability to cross biological membranes and interact with its target. mdpi.com For quinoline derivatives, a direct correlation between lipophilicity and biological activity has been frequently observed.

Studies on 8-hydroxy-N-phenylquinoline-2-carboxamides revealed that antiviral activity increases linearly with rising lipophilicity. nih.gov Aromatic amide substitution at the C2 position of the quinoline ring was shown to increase lipophilicity and, consequently, antiviral activity. nih.gov This positive correlation is often attributed to improved passage through cell membranes to reach intracellular targets. The introduction of halogen atoms is a common strategy to increase lipophilicity in these derivatives. mdpi.com

Table 2: Correlation of Lipophilicity and Antiviral Activity in Substituted 8-hydroxy-N-phenylquinoline-2-carboxamides

| Substituent (R) | log k (Lipophilicity) | Virus Growth Inhibition (%) | Cytotoxicity (%) | Reference |

| 3-NO₂ | ~0.41 | 85.0 | 4.0 | mdpi.comnih.gov |

| 3-Cl-2-F | 1.44 | 91.2 | 79.3 | nih.gov |

| 3,4,5-Cl | 1.26 | 9.7 | 2.4 | nih.gov |

Electronic Properties and their Role in Receptor Binding

The electronic properties of substituents, whether they are electron-withdrawing or electron-donating, play a pivotal role in modulating the binding affinity of this compound derivatives to their biological targets. These properties influence the distribution of electron density across the molecule, affecting hydrogen bonding, metal chelation, and electrostatic interactions with a receptor. nih.gov

Research has shown that increasing the electron-withdrawing properties of substituents on the anilide ring of 8-hydroxy-N-phenylquinoline-2-carboxamides positively influences their antiviral activity. nih.govnih.gov For example, derivatives with nitro groups (a strong electron-withdrawing group) showed significant activity. nih.gov The quinoline ring nitrogen itself plays a key role in binding with target molecules, such as carboxylic acids, through hydrogen bond-mediated complexation. beilstein-journals.org The ability of the 8-hydroxyquinoline scaffold to act as a potent lipophilic metal chelator is another electronically governed property that is central to its biological effects, including antifungal and antiproliferative activities. nih.govscispace.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the intrinsic electronic and structural properties of a molecule. Methods like Density Functional Theory (DFT) are instrumental in providing a fundamental understanding of the molecule's behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (e.g., frontier molecular orbitals) and properties of molecules. While direct DFT studies on 8-Chloroquinoline-2-carboxylic acid are not extensively documented in publicly available literature, research on analogous compounds like quinoline-2-carboxylic acid and its derivatives provides a framework for its expected electronic characteristics.

For instance, DFT calculations on derivatives such as phenyl quinoline-2-carboxylate and 2-methoxyphenyl quinoline-2-carboxylate have been performed to analyze their frontier molecular orbitals (HOMO and LUMO). researchgate.net Such studies help in understanding the electronic excitation transitions and reactivity of the quinoline (B57606) scaffold. researchgate.net Similarly, studies on 8-hydroxy-2-quinolinecarboxylic acid have utilized DFT to analyze solvent effects on its structural and electronic properties. researchgate.net These analyses typically show that the distribution of electron density, the HOMO-LUMO energy gap, and other electronic parameters are influenced by the types and positions of substituents on the quinoline ring. The introduction of an electron-withdrawing chlorine atom at the C8-position, as in this compound, would be expected to modulate the electron density across the aromatic system and influence its molecular orbital energies compared to the unsubstituted parent compound.

Molecular geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum energy state, thus predicting the most stable 3D structure of a molecule. This is a standard procedure in most quantum chemical studies. For derivatives of quinoline-2-carboxylic acid, DFT methods, such as B3LYP combined with basis sets like 6-311G(d,p), are commonly used to achieve optimized geometries. arabjchem.org

In a typical study, the calculated bond lengths, bond angles, and dihedral angles for the optimized structure are determined. For example, studies on quinoline-based peptoids derived from quinoline-2-carboxylic acid have fully optimized their geometries using DFT. arabjchem.org For this compound, one would expect a largely planar quinoline ring system, with the carboxylic acid group potentially twisted slightly out of the plane depending on intermolecular interactions like hydrogen bonding, which can occur in the solid state. researchgate.net The precise geometric parameters would be influenced by the electronic effects of the chlorine atom at the C8 position.

Vibrational frequency analysis, often performed alongside geometry optimization, calculates the frequencies of the fundamental modes of molecular vibration. These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign spectral bands.

DFT calculations have been successfully used to predict the vibrational spectra of quinoline-2-carboxylic acid derivatives. researchgate.netarabjchem.org The calculated harmonic vibrational wavenumbers are often scaled to better match experimental results. researchgate.net Key vibrational modes for a molecule like this compound would include:

O-H stretching of the carboxylic acid, typically appearing as a very broad band in the 3300-2500 cm⁻¹ region in experimental IR spectra.

C=O stretching of the carbonyl group, expected as a strong band around 1760-1690 cm⁻¹.

C=C and C=N stretching within the quinoline ring system, usually found in the 1600-1475 cm⁻¹ region. arabjchem.org

C-Cl stretching , which would be specific to the title compound.

C-O stretching and O-H bending from the carboxylic acid group. arabjchem.org

Studies on related molecules like quinoline-based peptoids have shown good agreement between DFT-calculated vibrational modes and experimental FT-IR spectra. arabjchem.org

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is invaluable for predicting the inhibitory activity of compounds against biological targets.

Molecular docking simulations reveal the specific interactions between a ligand and the amino acid residues in a protein's binding site. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are critical for the stability of the ligand-receptor complex.

While docking studies specifically for this compound are not prominent in the literature, studies on a wide range of quinoline derivatives show their ability to fit into the active sites of various enzymes. nih.govtubitak.gov.tr For example, docking of quinoline-based inhibitors against Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) has identified key interactions within the enzyme's active site. scirp.org Similarly, docking of styrylquinoline derivatives has revealed hydrogen bonding and hydrophobic interactions with amino acid residues in the active sites of protein kinases. These studies consistently demonstrate that the quinoline scaffold serves as a robust framework for positioning functional groups to interact with specific residues in a target protein's binding pocket.

By estimating the binding affinity (often expressed as a docking score or binding energy), molecular docking can predict a compound's potential to inhibit a biological target. The quinoline scaffold is a common feature in inhibitors of various enzymes.

Plasmodium LDH protein: The lactate dehydrogenase (LDH) enzyme of the malaria parasite Plasmodium falciparum (PfLDH) is a key target for antimalarial drugs. nih.govnih.gov Docking studies have been performed on various quinoline derivatives to assess their potential as PfLDH inhibitors. A study on 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acids (structurally related isomers) showed promising results. researchgate.net The compounds were docked into the PfLDH receptor, and their binding energies were calculated. For instance, one of the most promising derivatives exhibited a strong binding affinity, suggesting it could be a potent inhibitor. researchgate.net The interactions typically involve hydrogen bonds between the carboxylic acid group of the ligand and key residues in the active site of the enzyme. researchgate.net

Interactive Data Table: Example Docking Results of a Related Quinoline Derivative against PfLDH

| Ligand | Binding Energy (kcal/mol) | Number of H-Bonds | Interacting Residues (Example) | Reference |

| 2-(4-chlorophenyl)-6-chloroquinoline-4-carboxylic acid | -9.05 | 5 | Not specified | researchgate.net |

Protein Kinase CK2: Protein kinase CK2 is an important target in cancer therapy. tandfonline.com Numerous quinoline derivatives have been investigated as CK2 inhibitors. While not focusing on the 8-chloro-2-carboxylic acid isomer, a comprehensive study on 3-quinoline carboxylic acids identified several potent inhibitors. tandfonline.comnih.gov The inhibitory activity was quantified by IC₅₀ values, and molecular docking was used to explain the structure-activity relationships. tandfonline.com The docking models showed that the carboxylic acid group is crucial for interacting with key residues like Lys68 in the ATP-binding site of CK2. tandfonline.com

Interactive Data Table: Inhibitory Activity of Related 3-Quinolone Carboxylic Acids against Protein Kinase CK2

| Compound | IC₅₀ (µM) | Key Structural Feature | Reference |

| 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 0.3 | Trichloro-quinolone | acs.org |

| Tetrazolo[1,5-a]quinolin-4-carboxylic acid derivative | 0.65 | Tetrazolo-quinoline | nih.gov |

| 2-Amino-quinoline-3-carboxylic acid derivative | 0.8 | Amino-quinoline | tandfonline.com |

Glycogen Phosphorylase a protein: Glycogen phosphorylase (GP) is a target for the treatment of type 2 diabetes. Molecular docking is a common method to screen for potential GP inhibitors. nih.gov Although specific docking studies of this compound against GP are not readily found, the general approach involves docking ligands into the enzyme's allosteric or active sites. Studies with other classes of compounds show that inhibitors typically form hydrogen bonds with key residues like ASN-284 and LYS-574, leading to the stabilization of the complex and inhibition of the enzyme. nih.gov The potential for the quinoline carboxylic acid scaffold to inhibit this enzyme remains an area for future investigation.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.govnih.gov By simulating the movements of atoms and their interactions, MD provides detailed insights into the conformational landscape of a molecule, which is the collection of three-dimensional shapes it can adopt. nih.govbohrium.com The conformation of a molecule is critical as it dictates how it can interact with biological targets such as proteins and enzymes.

Detailed Research Findings

For this compound, a key aspect of its conformational flexibility is the rotation around the single bond connecting the carboxylic acid group to the quinoline ring. The orientation of the carboxylic acid's hydroxyl group can lead to different conformers, which may have distinct energetic stabilities and interaction profiles.

Studies on similar small molecules containing carboxylic acid groups, such as acetic acid, have shown that the conformational equilibrium can be influenced by the surrounding environment (e.g., in vacuum versus in an aqueous solution). nih.govchemrxiv.org In the gas phase, intramolecular hydrogen bonding might stabilize certain conformations. In contrast, in a polar solvent like water, intermolecular hydrogen bonds with solvent molecules can favor different orientations. nih.gov

An MD simulation of this compound would typically involve the following steps:

System Setup: The molecule is placed in a simulation box, often filled with explicit solvent molecules (e.g., water) to mimic physiological conditions.

Energy Minimization: The initial geometry of the system is optimized to remove any unfavorable steric clashes.

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

Production Run: A long simulation is run to sample the conformational space of the molecule.

Analysis of the MD trajectory would reveal the preferred dihedral angles of the carboxylic acid group relative to the quinoline ring. The relative populations of different conformers can be determined by analyzing the potential energy of the system over time. This can reveal the most stable, low-energy conformations that the molecule is likely to adopt. Such simulations can also provide information on the flexibility of the quinoline ring itself and how the chloro-substituent might influence its dynamics. The insights gained from MD simulations are crucial for understanding how this compound might bind to a biological target, as the binding affinity can be highly dependent on the molecule adopting a specific, energetically favorable conformation. nih.govnih.gov

Advanced Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the molecular structure of 8-Chloroquinoline-2-carboxylic acid by probing the magnetic properties of its atomic nuclei within a strong magnetic field.

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals corresponding to its different proton environments.

The acidic proton of the carboxylic acid group (-COOH) is typically highly deshielded and appears as a broad singlet in the downfield region of the spectrum, often between 10.0 and 12.0 ppm. libretexts.org This significant downfield shift is a characteristic feature of carboxylic acids. libretexts.org

The five protons attached to the quinoline (B57606) ring system resonate in the aromatic region, generally between 7.5 and 8.5 ppm. Their precise chemical shifts and splitting patterns are dictated by their position relative to the nitrogen atom and the electron-withdrawing chloro and carboxylic acid substituents. The proton at the C-3 position is expected to be a doublet, coupled to the proton at C-4. Similarly, the protons on the chlorinated benzene (B151609) ring (H-5, H-6, H-7) would exhibit coupling patterns (e.g., doublets, doublet of doublets) that reveal their adjacent relationships.

Table 1: Predicted ¹H NMR Data for this compound This table is illustrative and based on established chemical shift principles.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | 10.0 - 12.0 | broad singlet |

| H-3 | 7.8 - 8.2 | doublet |

| H-4 | 8.0 - 8.4 | doublet |

| H-5 | 7.6 - 7.9 | doublet of doublets |

| H-6 | 7.5 - 7.8 | triplet or d of d |

| H-7 | 7.7 - 8.0 | doublet of doublets |

¹³C NMR for Carbon Skeleton Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon backbone. Each unique carbon atom in this compound produces a distinct signal.

The carbon atom of the carboxylic acid group (C=O) is characteristically found in the downfield region of the spectrum, typically between 165 and 185 ppm. libretexts.orgoregonstate.edulibretexts.org The nine carbons of the quinoline ring structure resonate in the aromatic region, generally from 120 to 150 ppm. oregonstate.educompoundchem.com The chemical shifts of C-2 and C-8 are directly influenced by the attached carboxylic acid and chlorine atom, respectively. Quaternary carbons (those without attached protons, such as C-2, C-8, C-4a, and C-8a) typically exhibit signals of lower intensity compared to protonated carbons.

Table 2: Predicted ¹³C NMR Data for this compound This table is illustrative and based on established chemical shift principles.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 165 - 185 |

| C-2 | 148 - 152 |

| C-3 | 122 - 126 |

| C-4 | 138 - 142 |

| C-4a | 128 - 132 |

| C-5 | 125 - 129 |

| C-6 | 127 - 131 |

| C-7 | 129 - 133 |

| C-8 | 130 - 135 |

| C-8a | 145 - 149 |

Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR)

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are often essential for unambiguous structural confirmation, especially for complex molecules. researchgate.net Techniques such as COSY, HSQC, and HMBC establish connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, it would show correlations between adjacent protons, such as H-3 and H-4, and among the H-5, H-6, and H-7 protons, confirming the spin systems within the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly bonded. It allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum (e.g., pairing the H-3 signal with the C-3 signal).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons. It is particularly powerful for assigning quaternary carbons. For instance, the proton at H-4 would show a correlation to the carbon at C-2, helping to confirm the position of the carboxylic acid group. This method is crucial for piecing together the entire molecular puzzle. mdpi.commdpi.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. nih.govnih.gov The exact mass of the molecular ion is compared to a theoretical value calculated from the masses of its most abundant isotopes. A close match provides strong evidence for the proposed formula, C₁₀H₆ClNO₂. Furthermore, the presence of chlorine is readily identified by its characteristic isotopic pattern, where the [M]⁺ and [M+2]⁺ ions appear in an approximate 3:1 ratio of intensity due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. nih.gov

Table 3: HRMS Data for this compound

| Parameter | Information |

| Molecular Formula | C₁₀H₆ClNO₂ |

| Theoretical Mass [M]⁺ (³⁵Cl) | 207.0087 Da |

| Theoretical Mass [M+2]⁺ (³⁷Cl) | 209.0058 Da |

| Isotopic Ratio ([M]⁺:[M+2]⁺) | ~3:1 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of polar, thermally labile molecules directly from a solution phase. nih.gov It is particularly well-suited for carboxylic acids like this compound. nih.gov ESI-MS typically generates protonated or deprotonated molecular ions with minimal fragmentation, making it ideal for determining molecular weight.

In positive ion mode, the molecule is expected to be detected as the protonated species [M+H]⁺. In negative ion mode, it would be observed as the deprotonated species [M-H]⁻. The resulting mass-to-charge ratios provide clear confirmation of the compound's molecular mass. This technique is also valuable for studying the compound's interactions in solution, such as the formation of metal complexes. nih.govnih.gov

Table 4: Expected ESI-MS Ions for this compound

| Ionization Mode | Expected Ion | Theoretical m/z (using ³⁵Cl) |

| Positive | [M+H]⁺ | 208.0165 |

| Negative | [M-H]⁻ | 205.9909 |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For this compound, these methods provide a detailed fingerprint of its structure, enabling the identification of key functional groups and the elucidation of its molecular framework.

The IR spectrum of a carboxylic acid is characterized by several distinct absorption bands that confirm the presence of the carboxyl group. orgchemboulder.comlibretexts.org A very broad and strong O–H stretching vibration is typically observed in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimers that carboxylic acids form in the solid state. orgchemboulder.comlibretexts.org Superimposed on this broad band are the sharper C–H stretching vibrations. orgchemboulder.comlibretexts.org

Another key feature is the intense carbonyl (C=O) stretching band, which for carboxylic acids generally appears between 1760 and 1690 cm⁻¹. orgchemboulder.comlumenlearning.com The precise position of this band can be influenced by factors such as dimerization and conjugation. orgchemboulder.comlumenlearning.com The C–O stretching vibration is found in the 1320-1210 cm⁻¹ region, while O–H bending vibrations are expected around 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.comlumenlearning.com

In the context of this compound, the IR spectrum would exhibit these characteristic carboxylic acid bands, in addition to vibrations associated with the quinoline ring system and the C-Cl bond. The analysis of the IR and Raman spectra for a related compound, 8-hydroxyquinoline-2-carboxylic acid (8HQC), reveals the complexity and the presence of multiple tautomeric forms. chemicalbook.com For quinoline-2-carboxylic acid, IR spectroscopy has been used to study its tautomeric forms, existing as both a neutral molecule and a zwitterion. researchgate.net

The following table summarizes the expected characteristic vibrational frequencies for this compound based on typical ranges for its functional groups.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O–H Stretch (dimer) | 3300-2500 (broad) |

| Carboxylic Acid | C=O Stretch | 1760-1690 |

| Carboxylic Acid | C–O Stretch | 1320-1210 |

| Carboxylic Acid | O–H Bend | 1440-1395 and 950-910 |

| Aromatic Ring | C–H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | ~1600-1450 |

| Chloroalkane | C–Cl Stretch | ~800-600 |

Data compiled from general spectroscopic principles for the respective functional groups.

To gain deeper insights into the vibrational modes of this compound, experimental IR and Raman data are often correlated with theoretical calculations, primarily using Density Functional Theory (DFT). nih.govresearchgate.net DFT methods, such as B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), can be used to calculate the optimized geometry and vibrational frequencies of the molecule. nih.govmdpi.com

These computational approaches provide a theoretical vibrational spectrum that can be compared with the experimental one. mdpi.com This comparison aids in the definitive assignment of complex vibrational bands that may overlap in the experimental spectra. nih.gov For instance, DFT calculations have been successfully employed to analyze the vibrational spectra of related molecules like isoquinoline (B145761) and 8-hydroxyquinoline (B1678124), showing good agreement between calculated and observed spectra. researchgate.net The potential energy distribution (PED) analysis from these calculations can further clarify the nature of each vibrational mode. nih.gov

The correlation between experimental and computational data provides a robust validation of the molecular structure and a more profound understanding of its dynamic properties. mdpi.com

Chromatographic Methods for Purity and Isolation

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique used to determine the purity of a compound. For quinoline derivatives, HPLC is a standard method for assaying purity. sigmaaldrich.comsigmaaldrich.com In the case of this compound, an HPLC analysis would involve dissolving the sample in a suitable solvent and injecting it into a column packed with a stationary phase. A mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases.

The purity is determined by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram. A high-purity sample would ideally show a single, sharp peak. For a related compound, 8-hydroxy-2-quinolinecarboxylic acid, a purity of ≥98.0% as determined by HPLC is commercially available, indicating the utility of this method for quality control. sigmaaldrich.comsigmaaldrich.com

A typical HPLC analysis would report the following:

| Parameter | Description |

| Purity (%) | The percentage of the main compound in the sample. |

| Retention Time (min) | The time it takes for the compound to travel from the injector to the detector. |

| Column | The type of stationary phase used (e.g., C18). |

| Mobile Phase | The solvent system used to elute the compound. |

| Detection Wavelength (nm) | The UV wavelength at which the compound is detected. |

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of a chemical reaction. rsc.orgbeilstein-journals.org In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. rsc.orglibretexts.org

A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. beilstein-journals.org The plate is then placed in a developing chamber with a suitable eluent (mobile phase). As the eluent moves up the plate by capillary action, the components of the mixture separate based on their polarity. libretexts.org

By comparing the spots of the reaction mixture with those of the starting materials and a pure sample of the product (if available), one can visually assess the progress of the reaction. libretexts.org The disappearance of the starting material spot and the appearance and intensification of the product spot indicate that the reaction is proceeding. libretexts.org Carboxylic acids can sometimes exhibit "tailing" on silica gel TLC plates due to strong interactions with the stationary phase; this can often be mitigated by adding a small amount of a polar solvent like acetic or formic acid to the eluent. researchgate.net

The following table outlines the use of TLC in monitoring a reaction:

| Lane on TLC Plate | Sample Spotted | Expected Observation for a Complete Reaction |

| 1 | Starting Material 1 | Spot corresponding to starting material. |

| 2 | Starting Material 2 | Spot corresponding to starting material. |

| 3 | Reaction Mixture | Spot corresponding to the product, with little to no spots for starting materials. |

| 4 | Co-spot (Reaction Mixture + Starting Materials) | Spots for both product and starting materials to confirm their relative positions. |

常见问题

Q. How can computational chemistry guide the design of 8-chloroquinoline-2-carboxylic acid derivatives with enhanced bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps) and reactive sites. Molecular docking (AutoDock Vina) against target proteins (e.g., bacterial enoyl-ACP reductase) identifies binding affinities. Correlate logP values (calculated via ChemAxon) with experimental MIC values for structure-activity relationships (SAR) .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?